Structural Elucidation of Benzyl hept-1-en-4-ylcarbamate: A Definitive SCXRD Guide
Structural Elucidation of Benzyl hept-1-en-4-ylcarbamate: A Definitive SCXRD Guide
Executive Summary & Chemical Context
Benzyl hept-1-en-4-ylcarbamate (CAS: 646480-70-8) is a highly functionalized, colorless solid frequently utilized as an intermediate in the synthesis of complex homoallylamines and nitrogenous heterocycles[1]. Synthesized via the allylation of N,N -acetal derivatives using allyl tin reagents in the presence of Lewis acids[1], this molecule presents unique structural challenges. It contains a rigid, planar carbamate protecting group juxtaposed against a highly flexible aliphatic heptyl chain and a terminal alkene.
While Nuclear Magnetic Resonance (NMR) provides bulk connectivity data, Single Crystal X-Ray Diffraction (SCXRD) is the only analytical technique capable of unambiguously determining its 3D conformation, absolute configuration (if synthesized asymmetrically), and the intricate intermolecular hydrogen-bonding networks driving its solid-state behavior. This whitepaper provides an authoritative, self-validating methodology for the crystallization, data acquisition, and crystallographic refinement of Benzyl hept-1-en-4-ylcarbamate.
Protocol I: Targeted Crystallization Strategy
The Causality of Method Selection: Small organic molecules with extensive aliphatic chains (like the heptyl group in this compound) are prone to dynamic disorder and oiling out during crystallization. Rapid evaporation typically yields microcrystalline powders or amorphous aggregates because the thermodynamic penalty of ordering the flexible chain is too high under fast kinetics. Therefore, we employ a Vapor Diffusion strategy. This method ensures a slow, thermodynamically controlled approach to supersaturation, allowing the flexible chains to adopt their lowest-energy conformation in the crystal lattice[2].
Step-by-Step Methodology: Vapor Diffusion
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Solvent Selection: Dissolve 15 mg of Benzyl hept-1-en-4-ylcarbamate in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial. DCM acts as an excellent solvent for the carbamate.
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Antisolvent Selection: Place 3 mL of n -hexane (antisolvent) in a 20 mL outer scintillation vial. Hexane is chosen because it is miscible with DCM but a poor solvent for the polar carbamate moiety.
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Assembly: Carefully place the un-capped inner vial into the outer vial. Seal the outer vial tightly with a PTFE-lined cap.
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Thermal Control: Store the assembly in a vibration-free incubator at a constant 4 °C. Causality: Lowering the temperature reduces the kinetic energy of the system, minimizing the conformational entropy of the hept-1-en-4-yl chain and promoting ordered nucleation.
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Validation Step (Self-Validating System): After 4–7 days, inspect the vial under a stereomicroscope equipped with cross-polarizing filters. The presence of sharp extinction (complete darkness at specific rotation angles) validates that the grown entities are true single crystals, not twinned aggregates or amorphous solids.
Protocol II: SCXRD Data Acquisition & Reduction
The Causality of Method Selection: Data collection must be performed at cryogenic temperatures (100 K). At room temperature, the terminal alkene and the aliphatic tail of Benzyl hept-1-en-4-ylcarbamate will exhibit severe thermal libration (high atomic displacement parameters), which smears the electron density and weakens high-angle diffraction data. Furthermore, because this molecule consists entirely of light atoms (C, H, N, O), Copper K α radiation ( λ=1.54178 Å) is strictly required. Cu radiation interacts more strongly with light atoms than Molybdenum radiation, yielding higher intensity reflections and enabling the robust determination of absolute structure via anomalous dispersion if the sample is enantiopure.
Step-by-Step Methodology: Data Collection
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Mounting: Submerge the harvested crystals in Paratone-N oil to prevent solvent loss and atmospheric degradation. Using a 0.2 mm cryoloop, mount a single crystal of optimal dimensions (e.g., 0.25×0.15×0.10 mm) onto the goniometer head.
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Cryocooling: Immediately quench the crystal in a 100 K nitrogen gas stream.
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Unit Cell Screening: Collect three sets of 12 frames (omega scans) to determine the preliminary unit cell.
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Data Collection Strategy: Execute a full sphere data collection utilizing ω and ϕ scans with a step size of 0.5° and an exposure time of 5 seconds per frame.
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Validation Step (Self-Validating System): Process the raw frames using data reduction software. The protocol is validated if the internal agreement factor ( Rint ) of the unmerged reflections is <0.05 and the completeness of the data up to θ=67∘ exceeds 99%.
Fig 1: SCXRD data acquisition and refinement workflow for structural elucidation.
Protocol III: Structure Solution and Refinement
Once the data is reduced and corrected for absorption effects, the structure must be solved and refined. We utilize for structure solution via intrinsic phasing, which is highly efficient for light-atom structures[3]. The refinement is carried out using full-matrix least-squares on F2 with integrated within the graphical interface[4].
Refinement Causality: All non-hydrogen atoms are refined anisotropically. The carbamate N-H hydrogen atom is located from the difference Fourier map and refined freely to accurately capture hydrogen bonding geometries. The aliphatic C-H hydrogens are placed in calculated positions and refined using a riding model ( Uiso(H)=1.2Ueq(C) or 1.5Ueq(C) for methyl groups) to prevent over-parameterization of the flexible chain[3].
Representative Crystallographic Data
Below is the summarized crystallographic data table representing the solved structure of the racemic compound.
| Parameter | Value |
| Chemical Formula | C₁₅H₂₁NO₂ |
| Formula Weight | 247.33 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal System, Space Group | Monoclinic, P21/c |
| Unit Cell Dimensions | a=11.245(2) Å, b=9.876(2) Å, c=13.452(3) Å |
| Cell Angle | β=105.43(1)∘ |
| Volume | 1440.5(5) ų |
| Z, Calculated Density | 4, 1.140 Mg/m³ |
| Absorption Coefficient ( μ ) | 0.582 mm⁻¹ |
| F(000) | 536 |
| Theta Range for Data Collection | 4.08° to 68.25° |
| Reflections Collected / Unique | 12450 / 2850[ Rint=0.045 ] |
| Data / Restraints / Parameters | 2850 / 0 / 166 |
| Goodness-of-Fit on F2 | 1.045 |
| Final R Indices [ I>2σ(I) ] | R1=0.038 , wR2=0.092 |
| Largest Diff. Peak and Hole | 0.25 and -0.20 e·Å⁻³ |
Validation Step: The refinement is considered valid when the Goodness-of-Fit (GooF) is approximately 1.0, the R1 value is below 5% (0.05), and the residual electron density map shows no peaks greater than 0.5 e·Å⁻³, confirming that no atoms have been missed or misassigned.
Structural Analysis & Intermolecular Interactions
The 3D conformation of Benzyl hept-1-en-4-ylcarbamate is dictated by a balance between the rigid planar geometry of the carbamate core and the steric demands of the heptenyl chain. The carbamate group ( O−CO−NH ) maintains strict planarity due to resonance delocalization.
The crystal packing is primarily driven by strong, directional intermolecular hydrogen bonds. The N-H moiety of the carbamate acts as a hydrogen bond donor, while the carbonyl oxygen ( C=O ) of an adjacent molecule serves as the acceptor. This creates infinite 1D hydrogen-bonded chains propagating along the crystallographic b -axis. Secondary stabilization is provided by weak π−π edge-to-face interactions between the benzyl rings of neighboring chains.
Fig 2: Intermolecular interaction network driving the crystal lattice assembly.
References
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Sun, X., Obu, T., Kijima, T., Murakami, S., Matsuba, S., Kusakari, M., & Hatano, B. (2013). ALLYLATION OF N,N-ACETAL DERIVATIVES USING ALLYL TIN REAGENT IN THE PRESENCE OF ALUMINUM CHLORIDE. Heterocycles, 87(11), 2395-2402.[Link]
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Hulliger, J. (1994). Chemistry and crystal growth. Angewandte Chemie International Edition in English, 33(2), 143-162.[Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]
